Tert-butyl 3-amino-5-fluoro-4-methoxybenzoate
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Overview
Description
Tert-butyl 3-amino-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C12H16FNO3 This compound is characterized by the presence of a tert-butyl ester group, an amino group, a fluorine atom, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-fluoro-4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-5-fluoro-4-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-5-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products can include amines or other reduced forms.
Hydrolysis: The major product is 3-amino-5-fluoro-4-methoxybenzoic acid.
Scientific Research Applications
Tert-butyl 3-amino-5-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-fluoro-4-methoxybenzoate depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity. The presence of the fluorine atom can enhance binding affinity to certain molecular targets, while the methoxy and amino groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-4-methoxybenzoate: Lacks the fluorine atom, which may result in different reactivity and binding properties.
Tert-butyl 3-amino-5-chloro-4-methoxybenzoate: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and applications.
Tert-butyl 3-amino-5-fluoro-4-hydroxybenzoate: Has a hydroxy group instead of a methoxy group, influencing its solubility and reactivity.
Uniqueness
Tert-butyl 3-amino-5-fluoro-4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the fluorine atom, in particular, can enhance its stability and reactivity in certain contexts, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-amino-5-fluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)9(14)6-7/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTXMIYHRHGJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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